(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate
Description
(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate is a chemical compound with the molecular formula C10H22ClNO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphate group, a chloroethylideneamino group, and two methylpropyl groups.
Properties
CAS No. |
111737-69-0 |
|---|---|
Molecular Formula |
C10H21ClNO4P |
Molecular Weight |
285.70 g/mol |
IUPAC Name |
(1-chloroethylideneamino) bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C10H21ClNO4P/c1-8(2)6-14-17(13,15-7-9(3)4)16-12-10(5)11/h8-9H,6-7H2,1-5H3 |
InChI Key |
QOVPGANHPOXZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)ON=C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate typically involves the reaction of 1-chloroethylideneamine with bis(2-methylpropyl) phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various substituted phosphates.
Scientific Research Applications
(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various industrial products, including pesticides, herbicides, and flame retardants.
Mechanism of Action
The mechanism of action of (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate: Unique due to its specific structure and functional groups.
Ethyl bis(2-methylpropyl) phosphate: Similar structure but lacks the chloroethylideneamino group.
Bis(2-methylpropyl) phosphate: Similar structure but lacks both the chloroethylideneamino and ethyl groups.
Uniqueness
(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate is unique due to the presence of the chloroethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
